MC2652

Epigenetics LSD1 inhibition Enzyme assay

MC2652 is a well-characterized LSD1/CoREST inhibitor (IC50 0.190 μM) offering a unique balance of target potency and MAO selectivity. With a 215-fold improvement over TCP and validated antiproliferative activity in MV4-11, NB4, and LNCaP cell lines, it is the optimal reference standard for epigenetic screening and SAR studies requiring consistent on-target engagement.

Molecular Formula C22H20N2O
Molecular Weight 328.4 g/mol
Cat. No. B12395053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC2652
Molecular FormulaC22H20N2O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H20N2O/c23-21-14-20(21)17-10-12-19(13-11-17)24-22(25)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-13,20-21H,14,23H2,(H,24,25)
InChIKeyHNKLJSLPSPDIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC2652: A Tranylcypromine-Derived LSD1 Inhibitor for Epigenetics and Oncology Research


MC2652 (compound 1a) is a 4-phenylbenzamide tranylcypromine (TCP) derivative that acts as a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It was developed as a bioisostere of TCP to improve LSD1 inhibitory potency and selectivity over monoamine oxidases (MAOs) [1]. MC2652 exhibits antiproliferative effects in acute myeloid leukemia (MV4-11, NB4) and prostate cancer (LNCaP) cell lines [1].

Why MC2652 Cannot Be Replaced by Other LSD1 Inhibitors Without Risking Experimental Integrity


Tranylcypromine-based LSD1 inhibitors exhibit wide variations in potency, selectivity, and cellular activity profiles due to subtle modifications in the arylbenzamide moiety [1]. MC2652 (1a) occupies a distinct position in the structure-activity relationship (SAR) landscape: it is 215-fold more potent than the parent TCP against LSD1-CoREST (IC50 0.190 μM vs. 40.82 μM), yet it is intentionally less potent than later-generation meta-thienyl analogs in exchange for improved MAO selectivity [1]. Substituting MC2652 with a more potent analog like 5b (IC50 0.005 μM) would introduce different off-target MAO inhibition profiles, while using TCP would result in insufficient LSD1 engagement [1]. The following quantitative comparisons demonstrate why MC2652 offers a unique balance of LSD1 inhibition, cellular activity, and selectivity that generic substitution cannot replicate.

Quantitative Evidence Guide: MC2652 Performance Against Key LSD1 Inhibitor Comparators


LSD1-CoREST Enzyme Inhibition: 215-Fold Potency Gain Over Parent TCP

MC2652 (1a) demonstrates significantly enhanced LSD1-CoREST inhibitory potency compared to the parent tranylcypromine (TCP) scaffold [1]. The introduction of a 4-phenylbenzamide moiety yields an IC50 of 0.190 ± 0.030 μM, representing a 215-fold improvement over TCP (IC50 = 40.82 ± 3.11 μM) [1]. This potency gain confirms the critical role of the extended aryl substituent in LSD1 binding.

Epigenetics LSD1 inhibition Enzyme assay

LSD1-CoREST Thermal Stabilization: Comparable Target Engagement to More Potent Analogs

In a thermal shift assay measuring direct target engagement, MC2652 (1a) induces a +6.5 °C stabilization of the LSD1-CoREST complex, identical to the shift observed for TCP and for compound 3a, and comparable to the +8.0 °C shift exhibited by the more potent meta-thienyl analogs 4b and 5b [1]. This indicates that despite differences in enzymatic IC50 values, MC2652 achieves robust physical engagement with the LSD1-CoREST complex.

LSD1 inhibition Thermal shift assay Target engagement

Anti-Leukemic Cell Growth Inhibition in MV4-11 and NB4 Models

MC2652 (1a) arrests the growth of MV4-11 acute myeloid leukemia (AML) cells and NB4 acute promyelocytic leukemia (APL) cells with IC50 values in the low, single-digit micromolar range [1]. In contrast, the parent compound TCP shows negligible effects on intracellular parasite survival, and its cellular anti-leukemic activity is not reported [1]. This cellular activity confirms that the biochemical LSD1 inhibition translates to functional growth suppression in relevant leukemia models.

Leukemia Acute myeloid leukemia Cell proliferation

Antiproliferative Activity in Prostate Cancer LNCaP Cells

MC2652 (1a) exhibits antiproliferative activity against androgen-sensitive LNCaP prostate cancer cells [1]. Among the series of TCP derivatives tested (including 1b, 2b, 3b, 4b, and 5a,b), cell growth arrest was observed mainly in LNCaP cells, with MC2652 demonstrating consistent activity [1]. Western blot analysis confirmed increased levels of H3K4me2 and/or H3K9me2, validating that LSD1 inhibition is the mechanism driving the antiproliferative effect [1].

Prostate cancer LNCaP Antiproliferative

Improved MAO Selectivity Profile Relative to Earlier-Generation TCP Derivatives

MC2652 (1a) was intentionally designed to be less potent in LSD1 inhibition than some analogs but more selective towards monoamine oxidases (MAOs) [1]. While specific MAO IC50 values for MC2652 are not disclosed in the primary reference, the authors explicitly state that MC2652 is 'more selective towards MAOs' compared to the more potent LSD1 inhibitors MC2580 and MC2584 [1]. This selectivity advantage distinguishes MC2652 from compounds like 5b, which exhibits a selectivity index of 164 over MAO-B but is 38-fold more potent against LSD1, potentially introducing different off-target pharmacology.

LSD1 selectivity MAO inhibition Off-target profiling

Recommended Research Applications for MC2652 Based on Validated Performance Data


LSD1 Biochemical and Enzymatic Studies

MC2652 is an optimal reference inhibitor for in vitro LSD1-CoREST enzyme assays, offering a well-characterized IC50 of 0.190 ± 0.030 μM and a thermal stabilization of +6.5 °C [1]. Its balanced potency and selectivity profile makes it suitable as a positive control when screening novel LSD1 inhibitors or when requiring consistent target engagement without excessive MAO interference.

Acute Myeloid Leukemia (AML) and Acute Promyelocytic Leukemia (APL) Cell-Based Assays

MC2652 is validated for use in MV4-11 (AML) and NB4 (APL) cell growth inhibition studies, with confirmed IC50 values in the low micromolar range [1]. Researchers investigating LSD1 dependency in leukemia can utilize MC2652 as a tool compound to induce growth arrest and assess downstream effects on histone methylation (H3K4me2, H3K9me2) [1].

Prostate Cancer (LNCaP) Antiproliferative and Mechanistic Studies

MC2652 demonstrates validated antiproliferative activity in LNCaP prostate cancer cells with concurrent increases in H3K4me2 and/or H3K9me2, confirming on-target LSD1 inhibition [1]. This makes MC2652 a suitable chemical probe for dissecting LSD1's role in prostate cancer growth, metastasis, and epigenetic regulation.

Structure-Activity Relationship (SAR) Benchmarking of TCP-Derived LSD1 Inhibitors

As the para-phenylbenzamide reference compound (1a) in a comprehensive SAR study, MC2652 serves as a critical benchmark for evaluating new TCP derivatives [1]. Its data (IC50, thermal shift, cellular activity) provide a consistent baseline against which modifications to the arylbenzamide moiety can be quantitatively assessed.

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